Doramectin monosaccharide

Nematode larval development Anthelmintic potency Haemonchus contortus

Doramectin monosaccharide (CAS 165108-44-1) is a macrocyclic lactone impurity standard derived from selective acid hydrolysis of doramectin. Unlike doramectin or ivermectin, it retains full nematode larval development inhibition potency but is completely devoid of paralytic activity—making it essential for assays targeting growth and molting pathways without neuromuscular confounding. As a specified impurity in Selamectin synthesis, it is critical for pharmaceutical QC (HPLC/LC-MS) method validation, ANDA submissions, and pharmacopeial traceability. Generic avermectin standards cannot substitute due to differing stereochemistry, retention times, and the unique C-25 cyclohexyl substituent required for reliable analytical method performance.

Molecular Formula C43H62O11
Molecular Weight 754.9 g/mol
Cat. No. B15561231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin monosaccharide
Molecular FormulaC43H62O11
Molecular Weight754.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3
InChIKeyHFDCQUOZPUMCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Monosaccharide: What to Know Before You Source This Avermectin-Derived Anthelmintic


Doramectin monosaccharide (CAS: 165108-44-1) is a macrocyclic lactone derived from the avermectin family, specifically produced via acid-catalyzed hydrolysis of doramectin, a disaccharide-containing anthelmintic [1]. Chemically designated as 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a [2], it retains the core macrocyclic structure but lacks one saccharide unit. It is recognized primarily as a research tool and an impurity standard in pharmaceutical analysis [3], and its distinct biological profile—high potency against nematode larval development without paralytic activity—differentiates it from its parent compound and other avermectins .

Why Doramectin Monosaccharide Cannot Be Replaced by Doramectin or Other Avermectins in Research and Analytical Workflows


Doramectin monosaccharide exhibits a distinct functional dichotomy: it is equipotent to doramectin as a nematode larval development inhibitor but is devoid of the paralytic activity characteristic of its disaccharide parent and other commercial avermectins [1]. This divergence is attributed to the removal of the terminal saccharide unit at C-13, which does not compromise potency but eliminates a key pharmacological action [2]. Consequently, using doramectin or ivermectin as a substitute would introduce unwanted paralytic effects in assays, confounding results. Furthermore, doramectin monosaccharide is a specified impurity in the synthesis of Selamectin [3], making its accurate quantification critical for pharmaceutical quality control. Substituting with a structurally similar monosaccharide from another avermectin series would lack the exact stereochemistry and cyclohexyl substituent at C-25 required for method validation, rendering analytical methods unreliable.

Quantitative Evidence Guide: Doramectin Monosaccharide vs. Key Comparators


Equipotent Nematode Larval Development Inhibition Compared to Doramectin

Doramectin monosaccharide demonstrates anthelmintic potency equivalent to its disaccharide parent, doramectin, in inhibiting the larval development of Haemonchus contortus. Both compounds were fully effective at a concentration of 0.001 µg/ml [1]. This equivalence indicates that the monosaccharide unit at C-13 is not essential for this specific biological activity.

Nematode larval development Anthelmintic potency Haemonchus contortus

Loss of Paralytic Activity While Retaining Larval Development Inhibition

Despite its potent inhibition of larval development, doramectin monosaccharide is reported to be devoid of paralytic activity [1]. This contrasts with doramectin and other commercial avermectins, which typically induce paralysis in nematodes as part of their anthelmintic action . This represents a significant qualitative functional divergence.

Paralytic activity Nematode motility Pharmacological selectivity

Structural Distinction from Selamectin Impurities in Synthesis

Doramectin monosaccharide serves as a critical intermediate in the synthesis of 22,23-Didehydro Selamectin, an impurity of Selamectin [1]. Selamectin itself is a semisynthetic monosaccharide oxime derivative of doramectin [2]. The specific structure of doramectin monosaccharide, with its C-25 cyclohexyl group and single saccharide unit, distinguishes it from other avermectin monosaccharides like those derived from ivermectin, which possess a sec-butyl/isopropyl moiety at C-25 [3].

Selamectin synthesis Pharmaceutical impurity Analytical reference standard

Top Application Scenarios for Doramectin Monosaccharide Based on Quantitative Evidence


Mechanistic Studies of Avermectin Action Independent of Paralysis

Doramectin monosaccharide is an ideal tool for dissecting the mechanisms of avermectin action in nematodes. Given its equivalent potency to doramectin in inhibiting larval development [1] but its lack of paralytic activity [2], researchers can use this compound to specifically study pathways and molecular targets involved in larval growth and molting, without the confounding variable of neuromuscular paralysis. This is particularly valuable for investigating emerging drug resistance mechanisms that may bypass traditional paralytic pathways.

Quantification of a Key Impurity in Selamectin Active Pharmaceutical Ingredient (API)

In the pharmaceutical industry, doramectin monosaccharide is a required analytical reference standard for the quality control of Selamectin API. As a known intermediate in the synthesis of a Selamectin impurity [1], its accurate quantification using HPLC or LC-MS is essential for demonstrating control over the manufacturing process and for meeting regulatory purity specifications for veterinary drug products. Substitution with a generic avermectin standard would invalidate the analytical method due to differing retention times and mass spectral properties.

Structure-Activity Relationship (SAR) Studies of the C-13 Saccharide Moiety

For medicinal chemists and chemical biologists exploring the avermectin pharmacophore, doramectin monosaccharide provides a crucial SAR data point. Comparative analysis with doramectin demonstrates that the disaccharide moiety at C-13 is not a strict requirement for high-potency larval development inhibition [1]. This finding can guide the design of simplified, next-generation anthelmintics that may have improved synthetic accessibility, altered pharmacokinetic properties, or circumvent resistance mechanisms associated with the disaccharide recognition by efflux pumps or metabolic enzymes.

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